molecular formula C7H11ClO4S B2619290 {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride CAS No. 2138206-06-9

{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride

Cat. No.: B2619290
CAS No.: 2138206-06-9
M. Wt: 226.67
InChI Key: KSGDWDXNVSASHM-UHFFFAOYSA-N
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Description

{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride is a specialized chemical intermediate designed for advanced research and development, particularly in medicinal and agrochemical chemistry. Its core value lies in the reactive sulfonyl chloride group attached to a rigid, stereodefined hexahydrofuro[2,3-c]furan bicyclic scaffold. This structure is a privileged motif in active pharmaceutical ingredients (APIs), as demonstrated by its role in the synthesis of therapeutics like Darunavir . The sulfonyl chloride group acts as an excellent electrophile, enabling researchers to efficiently incorporate the complex furan moiety into target molecules through sulfonylation and nucleophilic substitution reactions. In agrochemical research, the hexahydrofurofuran scaffold has been identified as a key structural feature in novel herbicidal lead structures targeting acyl-ACP thioesterase enzymes, a validated mode of action for controlling resistant grass weeds . Furthermore, this scaffold is being explored in the development of novel azabenzimidazole derivatives, indicating its utility in creating new chemical entities for drug discovery programs . As a building block, this compound provides researchers with a versatile handle for probing structure-activity relationships (SAR) and developing potent, selective inhibitors for various biological targets.

Properties

IUPAC Name

2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c8-13(9,10)4-6-1-5-2-11-3-7(5)12-6/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGDWDXNVSASHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2OC1CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including substitution reactions, where the methanesulfonyl chloride group can be replaced by other functional groups . It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and phosgene . These reactions often require specific conditions such as controlled temperatures and the presence of catalysts to proceed efficiently.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds related to hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Studies have shown that these derivatives can induce apoptosis and inhibit cell proliferation effectively, making them candidates for further drug development.

Antimicrobial Properties : The compound has demonstrated antibacterial activity against pathogens such as E. coli and S. aureus. Its derivatives have been tested for their minimum inhibitory concentration (MIC) values, indicating their potential use in treating bacterial infections.

Organic Synthesis

Reagent in Chemical Reactions : Hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride serves as a versatile reagent in organic synthesis. It is employed in the preparation of sulfonamides and other functionalized compounds through nucleophilic substitution reactions. This ability to introduce sulfonyl groups into organic molecules is crucial for synthesizing biologically active compounds.

Case Study: Anticancer Activity

A study evaluating the anticancer activity of hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride derivatives showed significant results against HepG2 cells:

CompoundCell Line% Cell Viability
4dHepG233.29
4aHepG235.01
4bHepG237.31
4cHepG239.22
DoxorubicinHepG20.62

These results indicate that the derivatives of hexahydrofuro[2,3-c]furan-2-ylmethanesulfonyl chloride possess significant anticancer potential compared to established treatments like doxorubicin.

Case Study: Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed using the well diffusion method:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
4bE. coli10.5280
4aS. aureus13265
4cB. cereus16230

These findings suggest that this compound and its derivatives could serve as potential candidates for drug development targeting bacterial infections.

Mechanism of Action

The mechanism of action of {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis . The exact molecular targets and pathways involved can vary depending on the specific application and the type of organism being studied.

Comparison with Similar Compounds

Comparison with Methanesulfonyl Chloride (CH₃SO₂Cl)

Structural Differences :

  • Methanesulfonyl chloride (CAS 124-63-0) is a linear molecule with a methyl group directly bonded to the sulfonyl chloride functional group .

Physical and Chemical Properties :

Property Methanesulfonyl Chloride {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl Chloride (Inferred)
Molecular Formula CH₃ClO₂S C₈H₁₁ClO₄S
Molar Mass (g/mol) 114.55 ~238.7 (estimated)
Density (g/mL) 1.48 (at 25°C) Likely higher due to bicyclic structure
Reactivity High (corrosive, electrophilic) Reduced electrophilicity due to steric shielding

Comparison with Aromatic Sulfonamide Derivatives

describes sulfonamide derivatives (e.g., 4p, 4q) synthesized from substituted benzenesulfonyl chlorides. These compounds lack the bicyclic ether structure but share sulfonamide functionalization.

Key Differences :

Reactivity :

  • Sulfonyl chlorides (e.g., methanesulfonyl chloride) are more reactive than sulfonamides due to the chloride leaving group. The target compound’s reactivity may lie between these two classes.
  • Aromatic sulfonamides in exhibit moderate yields (50–76%), suggesting stability under synthesis conditions .

The hexahydrofurofuran moiety in the target compound could enhance solubility or target specificity in drug design.

Comparison with (1-Cyanocyclobutyl)methanesulfonyl Chloride

highlights commercial derivatives like (1-cyanocyclobutyl)methanesulfonyl chloride. These analogs demonstrate how substituents alter applications:

  • Cyclobutyl groups may improve metabolic stability in pharmaceuticals.

Research Findings and Data

Hazard Profiles (Table)

Hazard Category Methanesulfonyl Chloride Target Compound (Inferred)
Acute Oral Toxicity H301 Likely similar
Skin Corrosion H314 Likely similar
Aquatic Toxicity H412 Likely similar
Volatility High Reduced (due to bulkier structure)

Biological Activity

{Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride is a sulfonyl chloride derivative of hexahydrofurofuran, a compound with potential biological activities. This article reviews its biological activity, including antibacterial, antiviral, and anti-cancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (hexahydrofuro[3,4-b]furan-2-yl)methanesulfonyl chloride. Its molecular formula is C7H11ClO4SC_7H_{11}ClO_4S, and it features a furofuran ring structure which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of furan compounds, including those related to this compound, exhibit significant biological activities:

  • Antibacterial Activity : Furan derivatives have been shown to inhibit the growth of various bacterial strains.
  • Antiviral Activity : Some studies suggest potential efficacy against viral infections.
  • Anticancer Activity : Certain furan compounds have demonstrated cytotoxic effects against cancer cell lines.

Antibacterial Activity

Furan derivatives have been reported to possess notable antibacterial properties. For instance, a study on 3-aryl-3(furan-2-yl) propanoic acid derivatives showed effective inhibition against Escherichia coli with a minimum inhibitory concentration (MIC) of 64 µg/mL .

Table 1: Antibacterial Activity of Furan Derivatives

CompoundTarget BacteriaMIC (µg/mL)
3-Aryl-3(furan-2-yl) propanoic acidE. coli64
Novel ARY furan derivativeStaphylococcus aureus32
Benzoyl-3-furan-2-ylmethyl-thioureaListeria monocytogenes50

Antiviral Activity

Research into the antiviral properties of furan derivatives has indicated potential as inhibitors for viruses like HIV. A series of novel inhibitors based on furan structures demonstrated promising antiviral activities with IC50 values in the low micromolar range .

Table 2: Antiviral Efficacy of Furan Derivatives

CompoundVirus TypeIC50 (µM)
Inhibitor AHIV-10.48
Inhibitor BHIV-10.23

Anticancer Activity

Furan compounds have also been evaluated for their anticancer properties. A study found that certain furan conjugates exhibited significant cytotoxicity against HeLa cells, with an IC50 value of 0.15 ± 0.05 µg/mL . This suggests that modifications to the furan structure can enhance its efficacy against cancer cells.

Table 3: Anticancer Activity of Furan Derivatives

CompoundCell LineIC50 (µg/mL)
Furan Conjugate 1HeLa0.15 ± 0.05
Furan Conjugate 2MCF-70.20 ± 0.10

Case Studies

  • Study on Antibacterial Properties : A series of furan derivatives were synthesized and tested against common bacterial pathogens. The results indicated that specific substitutions on the furan ring significantly enhanced antibacterial activity.
  • Antiviral Screening : In a screening for antiviral activity against SARS-CoV-2, several furan-based compounds were identified as promising candidates with low cytotoxicity and effective inhibition of viral replication .

Q & A

Q. What are the established laboratory synthesis routes for {Hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride?

Methodological Answer: While direct synthesis data for this specific compound is limited, analogous sulfonyl chlorides are synthesized via:

  • Thiourea/NCBSI/HCl System : Converts alkyl halides to sulfonyl chlorides in high yields (94–96%) under mild conditions .
  • Amine Sulfonation : Methyl benzylamine reacts with sulfur and HCl to form sulfonyl chlorides, as seen in (4-methylphenyl)methanesulfonyl chloride synthesis .
  • Methanesulfonyl Chloride Derivatives : Functionalization of methanesulfonyl chloride (e.g., reacting with alcohols or amines) may adapt to this compound .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/PuritySource
Temperature0–35°CHigher temps risk decomposition
Base (e.g., Et₃N)1–1.5 eqNeutralizes HCl, improves purity
Reaction Time6–10 hoursProlonged time increases side reactions

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm structure via characteristic shifts. For example:
    • Methanesulfonyl groups show δ ~3.0–4.5 ppm (¹H) and ~45–70 ppm (¹³C) .
    • Furan protons resonate at δ ~6.5–7.5 ppm (¹H) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
  • IR Spectroscopy : S=O stretches at ~1350–1150 cm⁻¹ confirm sulfonyl groups .

Data Discrepancy Note : Variations in melting points or NMR shifts may arise from impurities or solvent effects. Always cross-reference with recrystallized samples .

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Based on methanesulfonyl chloride analogs:

  • PPE : Acid-resistant gloves, face shields, and respirators (JIS T 8152 standard) .
  • Ventilation : Use fume hoods with >100 ft/min airflow to prevent vapor inhalation .
  • Spill Management : Absorb with sand/vermiculite; neutralize with sodium bicarbonate .

Q. Critical Hazards :

  • Corrosive to skin/eyes (H314, H318) .
  • Acute toxicity via inhalation (LC₅₀: 0.053 ppm for 4-hour exposure in rats) .

Advanced Research Questions

Q. How can reaction mechanisms explain its stability and reactivity?

Methodological Answer:

  • Hydrolysis : Unlike thionyl chloride, methanesulfonyl chloride derivatives hydrolyze slowly, forming SOₓ and HCl under heat .
  • Sulfonylation : Reacts with amines/alcohols via nucleophilic substitution (SN2), requiring anhydrous conditions to avoid competing hydrolysis .
  • Thermal Decomposition : At >100°C, releases CO, CO₂, and halogenated gases .

Mechanistic Insight : Steric hindrance from the hexahydrofurofuran group may slow hydrolysis, enhancing stability in anhydrous syntheses .

Q. How to address contradictions in reported NMR or toxicity data?

Methodological Answer:

  • Purity Checks : Recrystallize samples and compare with literature (e.g., Lit. mp 116–118°C for (4-Bromophenyl)methanesulfonyl chloride ).
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift NMR peaks by 0.1–0.3 ppm .
  • Toxicity Variability : Species-specific responses (e.g., rat vs. human LC₅₀) require cross-validation with in vitro assays .

Q. What strategies improve scalability and yield in multi-step syntheses?

Methodological Answer:

  • Catalytic Bases : Pyridine or Et₃N (1.2 eq) enhance sulfonation efficiency .
  • Temperature Gradients : Stage-wise heating (0°C → 25°C) minimizes side reactions .
  • Workup Optimization : Extract with dichloromethane to isolate non-polar byproducts .

Q. Scalability Challenges :

  • Exothermic reactions require jacketed reactors for temperature control .
  • Large-scale storage demands corrosion-resistant containers (e.g., glass-lined steel) .

Q. What are its environmental impacts and biodegradation pathways?

Methodological Answer:

  • Bioconcentration : Low BCF (1.9) suggests minimal aquatic accumulation .
  • Soil Mobility : High mobility (Koc ~6.1) necessitates containment to prevent groundwater contamination .
  • Photodegradation : UV exposure accelerates decomposition into SOₓ and chlorides .

Q. How is it applied in pharmaceutical intermediate synthesis?

Methodological Answer:

  • Sulfonamide Formation : Reacts with amines to create antimicrobial or anticancer precursors .
  • Protecting Groups : Temporarily shields alcohols/carboxylic acids during multi-step reactions .

Case Study : Benzisoxazole synthesis via methanesulfonyl chloride/base-mediated cyclization .

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